molecular formula C28H18N4O3 B5000028 1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl- CAS No. 95903-95-0

1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl-

Cat. No.: B5000028
CAS No.: 95903-95-0
M. Wt: 458.5 g/mol
InChI Key: MEZQBNJMINPPJE-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2,2’-(oxydi-4,1-phenylene)bis[5-phenyl- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable structure in medicinal chemistry .

Preparation Methods

1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common pathway involves the oxidation of tetrazoles in the presence of aldehydes. Another method includes the reaction of tetrazoles with acyl chlorides, both of which involve the release of nitrogen gas . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

1,3,4-Oxadiazole compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, acyl chlorides, and hydrazides. The major products formed from these reactions are often other heterocyclic compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1,3,4-Oxadiazole, 2,2’-(oxydi-4,1-phenylene)bis[5-phenyl- has a broad spectrum of scientific research applications. In chemistry, it is used as a building block for synthesizing other heterocyclic compounds. In biology and medicine, it has shown significant antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . Additionally, it is used in the development of new drugs and as a surrogate for carboxylic acids, esters, and carboxamides .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole compounds involves their ability to interact with various molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, some 1,3,4-oxadiazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Properties

IUPAC Name

2-phenyl-5-[4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O3/c1-3-7-19(8-4-1)25-29-31-27(34-25)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28-32-30-26(35-28)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQBNJMINPPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367357
Record name 1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95903-95-0
Record name 1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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